![molecular formula C11H9N3O2 B2391539 2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one CAS No. 1281684-00-1](/img/structure/B2391539.png)
2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one is a chemical compound with the molecular formula C11H9N3O2 and a molecular weight of 215.21 g/mol . It is known for its unique structure, which includes a pyridine ring and a hydroxy group, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 4-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure high purity levels.
Chemical Reactions Analysis
2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one can be compared with other similar compounds, such as:
2-Hydroxypyridine: Known for its use as a catalyst in acylation reactions and peptide synthesis.
Pyridine-3,5-dicarboxamide derivatives: These compounds have similar structural features and are studied for their biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-hydroxy-N-pyridin-4-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-9-2-1-5-13-10(9)11(16)14-8-3-6-12-7-4-8/h1-7,15H,(H,12,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVWRVNGUVNGHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)NC2=CC=NC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
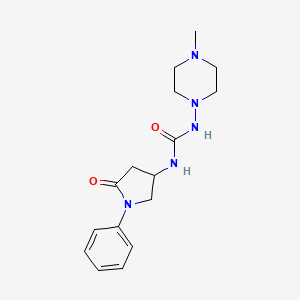
![1-[(2-chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one](/img/structure/B2391459.png)
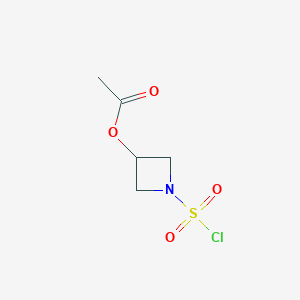
![1-(Prop-2-yn-1-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B2391463.png)
![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2391464.png)
![11,13-dimethyl-6-(2-methylimidazol-1-yl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2391465.png)
![N~4~-(3,4-dimethylphenyl)-N~6~-(4-fluorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2391466.png)

![3,4-difluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide](/img/structure/B2391472.png)
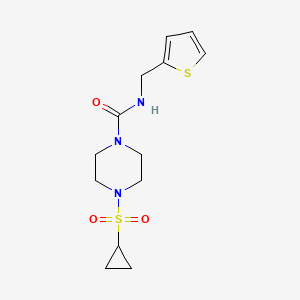
![N-benzyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide](/img/structure/B2391474.png)
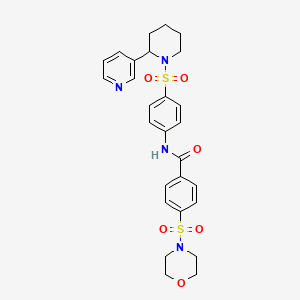
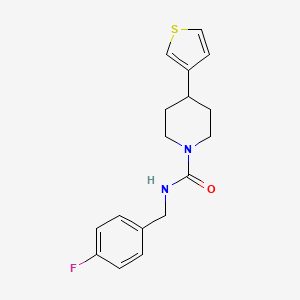
![(2-{[1-(3-methoxypropyl)-1H-pyrazol-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride](/img/structure/B2391477.png)
